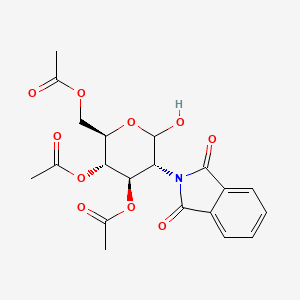

3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose

Beschreibung

BenchChem offers high-quality 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-hydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO10/c1-9(22)28-8-14-16(29-10(2)23)17(30-11(3)24)15(20(27)31-14)21-18(25)12-6-4-5-7-13(12)19(21)26/h4-7,14-17,20,27H,8H2,1-3H3/t14-,15-,16-,17-,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMUDSSZBIYPEM-UFMXMSTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)O)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448629 | |

| Record name | 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72858-55-0 | |

| Record name | 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Properties and Synthetic Applications of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose: A Technical Guide

Executive Summary

In the realm of complex carbohydrate chemistry and drug development, the stereoselective synthesis of 1,2-trans-glucosamine linkages remains a critical challenge. 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose serves as an indispensable building block and glycosyl donor precursor designed specifically to overcome this hurdle. By leveraging the unique steric and electronic properties of the C-2 phthalimido protecting group, this compound ensures high β-selectivity during glycosylation. This whitepaper provides an in-depth analysis of its structural properties, mechanistic behavior, and field-proven laboratory protocols for its application in oligosaccharide synthesis.

Physicochemical & Structural Properties

The utility of 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose stems from its precise functionalization. The molecule features acetyl groups at the C-3, C-4, and C-6 positions, which act as standard, easily removable protecting groups. The C-1 anomeric center exists as a hemiacetal, providing a reactive site for conversion into highly active glycosyl donors (e.g., trichloroacetimidates or thioglycosides).

Crucially, the C-2 position is protected by a phthalimido group. Unlike standard acetamido groups, which can form highly stable and unreactive oxazoline intermediates during glycosylation, the phthalimido group provides robust neighboring group participation (NGP) without trapping the reaction in a dead-end pathway.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound 1:

| Property | Value |

| Chemical Name | 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose |

| CAS Registry Number | 72858-55-0 |

| Molecular Formula | C20H21NO10 |

| Molecular Weight | 435.38 g/mol |

| Melting Point | 155-157 °C |

| Appearance | White Crystalline Solid |

| Solubility | DCM, DMF, DMSO, EtOAc, MeOH |

| Chemical Purity | Min. 98% (Verified via 1H-NMR) |

Mechanistic Insights: Neighboring Group Participation (NGP)

The causality behind choosing a phthalimido group over other nitrogen protecting groups lies in the mechanics of Neighboring Group Participation (NGP) .

When the activated anomeric leaving group departs, an electrophilic oxocarbenium ion is formed. Immediately, the carbonyl oxygen of the C-2 phthalimido group acts as an intramolecular nucleophile, attacking the anomeric center to form a cyclic, positively charged intermediate. This intermediate completely occludes the α-face of the pyranose ring. Consequently, the incoming glycosyl acceptor (the nucleophilic alcohol) is sterically forced to attack exclusively from the β-face. This results in a stereochemically pure 1,2-trans (β) glycosidic linkage, a critical requirement for synthesizing biologically active N-glycans and cell-wall polysaccharides 2.

Mechanism of Neighboring Group Participation (NGP) by the C-2 phthalimido group.

Experimental Workflows & Protocols

To utilize 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose effectively, it must first be converted into a reactive donor, most commonly a trichloroacetimidate 3. The following protocols outline the self-validating synthesis of the donor and its subsequent application in stereoselective glycosylation.

Protocol 1: Synthesis of the Trichloroacetimidate Donor

Causality Check: The hemiacetal is insufficiently reactive for complex glycosylations. Conversion to a trichloroacetimidate introduces an excellent leaving group that can be triggered by mild Lewis acids. DBU is utilized as a strong base to drive rapid conversion 4.

-

Preparation: Dissolve 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Note: Strict exclusion of moisture is required to prevent hydrolysis of the resulting imidate.

-

Reagent Addition: Add trichloroacetonitrile (10.0 eq) to the stirring solution.

-

Catalysis: Add a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq).

-

Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor the reaction via TLC (Hexanes/EtOAc) until complete consumption of the hemiacetal is observed.

-

Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography using silica gel pre-neutralized with 1% Et3N. This neutralization is critical to prevent premature acid-catalyzed hydrolysis of the imidate on the column.

Protocol 2: Stereoselective β-Glycosylation

Causality Check: The reaction is conducted at low temperatures (-50 °C) to stabilize the highly reactive oxocarbenium intermediate, thereby maximizing the facial selectivity dictated by the phthalimido NGP 5.

-

Dehydration: Co-evaporate the synthesized trichloroacetimidate donor (1.2 eq) and the target glycosyl acceptor (1.0 eq) with anhydrous toluene (3x) to remove trace azeotropic water.

-

Setup: Dissolve the dried donor and acceptor in anhydrous DCM. Add freshly flame-dried 4Å molecular sieves. Stir for 1 hour at room temperature to ensure absolute dehydration.

-

Cooling: Cool the reaction vessel to -50 °C using a dry ice/acetone bath.

-

Activation: Dropwise, add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.15 eq). TMSOTf acts as a potent Lewis acid, activating the trichloroacetimidate and driving the departure of the leaving group.

-

Quenching: Stir for 1–2 hours. Once TLC indicates completion, quench the reaction at -50 °C by adding Et3N (0.5 eq). This neutralizes the Lewis acid, preventing anomerization or cleavage of the newly formed β-glycosidic bond.

-

Isolation: Filter the mixture through a Celite pad to remove molecular sieves, concentrate, and purify the target disaccharide via silica gel chromatography.

Workflow from hemiacetal precursor to deprotected oligosaccharide.

Post-Glycosylation: Deprotection Strategy

Following successful coupling, the phthalimido group must typically be removed or converted to an acetamido group (to yield native N-acetylglucosamine residues). Because the phthalimido group is highly stable against standard basic deacetylation (Zemplén conditions), it requires specialized removal.

The standard protocol involves hydrazinolysis or treatment with ethylenediamine at elevated temperatures (e.g., in n-butanol at 90 °C). This cleaves the phthalimide ring, yielding a free primary amine at C-2, which can subsequently be selectively N-acetylated using acetic anhydride in methanol.

References

- Synthose. 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranose - Product Properties and Data.

- National Institutes of Health (NIH) / PMC. Synthesis of Modular Building Blocks using Glycosyl Phosphate Donors for the Construction of Asymmetric N-Glycans.

- ResearchGate. Retrosynthetic Analysis and Synthesis of the A1B(A)C Fragment.

- ResearchGate. Regio- and stereoselective anomeric esterification of glucopyranose 1,2-diols and a facile preparation of 2-O-acetylated glucopyranosyl trichloroacetimidates.

- SciSpace. N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine.

Sources

Comprehensive Spectral and Synthetic Profiling of 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose

Executive Summary

In the highly specialized field of synthetic carbohydrate chemistry, the precise construction of glycosidic linkages is paramount for the development of oligosaccharide-based therapeutics, vaccines, and glycoconjugates. A critical building block in this domain is 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose (the hemiacetal).

This molecule serves as the essential divergent intermediate for synthesizing highly reactive glycosyl donors, such as trichloroacetimidates and glycosyl halides[1]. The strategic incorporation of the phthalimido (N-Phth) group at the C-2 position is not merely for protection; it acts as a powerful stereodirecting moiety. Through neighboring group participation (anchimeric assistance), the phthalimido carbonyl forms a stable oxazolinium ion intermediate during glycosylation, effectively shielding the α -face and driving the stereoselective formation of 1,2-trans ( β ) glycosidic bonds[2].

This whitepaper provides an in-depth technical analysis of the molecule, detailing a self-validating synthetic protocol for its generation, the mechanistic causality behind the reaction conditions, and a comprehensive breakdown of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral signatures.

Mechanistic Workflow and Synthetic Strategy

The transformation of the fully protected precursor (1,3,4,6-tetra-O-acetyl-2-deoxy-2-phthalimido- β -D-glucopyranose) into the target hemiacetal requires highly selective anomeric deacetylation. The challenge lies in cleaving the C-1 acetate without disturbing the aliphatic acetates at C-3, C4, and C-6, or the base-sensitive phthalimido group.

The Hydrazine Acetate Protocol

Hydrazine acetate in anhydrous N,N-dimethylformamide (DMF) is the reagent of choice for this transformation[1][3].

Causality of the Reagent: The C-1 acetate is uniquely positioned adjacent to the endocyclic oxygen, effectively rendering it a mixed hemiacetal-ester. This makes the anomeric carbonyl significantly more electrophilic than the standard secondary esters at the other positions. Hydrazine acetate provides a mild, buffered nucleophile that selectively attacks this hyper-electrophilic center. The acetate counter-ion buffers the basicity of hydrazine, preventing the premature ring-opening or cleavage of the phthalimido imide ring, which is highly susceptible to strong nucleophiles or unbuffered bases.

Synthetic workflow for 2-phthalimido-D-glucopyranose glycosyl donors.

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system, ensuring that intermediate checkpoints confirm the structural integrity of the product before downstream application.

-

Preparation of the Reaction Matrix: Dissolve 1,3,4,6-tetra-O-acetyl-2-deoxy-2-phthalimido- β -D-glucopyranose (10.0 mmol) in anhydrous DMF (30 mL) under an inert argon atmosphere.

-

Reagent Introduction: Add hydrazine acetate (12.0 mmol, 1.2 equivalents) in a single portion. The slight excess ensures complete conversion while minimizing over-deacetylation.

-

Thermal Activation & Monitoring: Heat the mixture to 50 °C. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1, v/v) system.

-

Self-Validation Checkpoint: The starting material ( Rf≈0.60 ) should smoothly convert to a lower-running spot ( Rf≈0.35 ), corresponding to the more polar hemiacetal[1].

-

-

Quenching and Extraction: Upon completion (typically 2-4 hours), cool the mixture to room temperature and dilute with ethyl acetate (100 mL). Wash the organic layer sequentially with 5% aqueous NaCl (3 x 50 mL) to partition the DMF into the aqueous phase.

-

Purification: Dry the organic layer over anhydrous MgSO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient elution from 6:1 to 1:1 Hexane:EtOAc) to afford the pure hemiacetal as a white foam (Yield: ~70-78%)[1][3].

Spectral Profiling: 1 H and 13 C NMR Analysis

The structural validation of 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose relies heavily on high-resolution NMR spectroscopy. Because the C-1 hydroxyl group is free, the molecule exists in solution as an equilibrium mixture of α and β anomers (mutarotation), though one anomer often predominates depending on the solvent and exact equilibration time[4][5].

1 H NMR Data Interpretation

The 1 H NMR spectrum is characterized by the distinct downfield shifts caused by the electron-withdrawing acetyl and phthalimido groups.

-

The Anomeric Proton (H-1): The loss of the C-1 acetate is immediately confirmed by the disappearance of the corresponding acetyl methyl singlet at ~2.15 ppm. The H-1 proton resonates as a distinct multiplet or broad doublet around 5.30 - 5.50 ppm, depending on the anomeric ratio.

-

The C-2 Proton (H-2): Unlike standard 2-amino sugars where H-2 appears around 2.5–3.0 ppm, the strong magnetic anisotropy and electron-withdrawing nature of the N-phthalimido group shift the H-2 proton significantly downfield to ~4.25 ppm.

-

The Phthalimido Protons: The four aromatic protons of the phthalimide ring appear as a strongly coupled multiplet between 7.70 and 7.88 ppm[4][6].

Table 1: Summarized 1 H NMR Data (400 MHz, CDCl3 )

| Proton Assignment | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration |

| Ar-H (Phthalimido) | 7.70 – 7.88 | Multiplet (m) | - | 4H |

| H-3 | 5.80 – 5.90 | Doublet of doublets (dd) | J2,3≈10.5 , J3,4≈9.0 | 1H |

| H-1 ( α / β mix) | 5.30 – 5.50 | Multiplet (m) / Broad singlet | - | 1H |

| H-4 | 5.15 – 5.25 | Triplet (t) or dd | J3,4≈9.5 , J4,5≈9.5 | 1H |

| H-6a | 4.30 – 4.38 | Doublet of doublets (dd) | J5,6a≈4.5 , J6a,6b≈12.5 | 1H |

| H-2 | 4.20 – 4.28 | Doublet of doublets (dd) | J1,2≈8.5 (for β ) | 1H |

| H-6b | 4.10 – 4.18 | Doublet of doublets (dd) | J5,6b≈2.5 , J6a,6b≈12.5 | 1H |

| H-5 | 4.00 – 4.10 | Multiplet (m) | - | 1H |

| O-C H3 (Acetyl) | 2.10, 2.03, 1.85 | Singlets (s) | - | 9H (3 x 3H) |

13 C NMR Data Interpretation

The 13 C NMR spectrum provides definitive proof of the molecular framework, specifically validating the presence of the distinct carbonyl environments.

-

Carbonyl Region: The spectrum clearly resolves the two imide carbonyls of the phthalimido group (~167-168 ppm) from the three ester carbonyls of the acetyl groups (~169-171 ppm).

-

Anomeric Carbon (C-1): The C-1 carbon shifts upfield to ~92-96 ppm (depending on the anomer) compared to the fully acetylated precursor, reflecting the transition from an acetal-ester to a hemiacetal[5].

Table 2: Summarized 13 C NMR Data (100 MHz, CDCl3 )

| Carbon Assignment | Chemical Shift ( δ , ppm) | Structural Notes |

| C=O (Acetyl) | 170.8, 170.2, 169.6 | Three distinct ester carbonyls |

| C=O (Phthalimido) | 168.5, 167.8 | Two imide carbonyls |

| Ar-C (Phthalimido) | 134.5, 131.5, 123.8 | Aromatic ring carbons (quaternary and CH) |

| C-1 (Anomeric) | 92.5 ( α ), 96.2 ( β ) | Hemiacetal carbon |

| C-3 | 70.5 | Downfield due to O-acetylation |

| C-4 | 68.5 | Downfield due to O-acetylation |

| C-5 | 67.2 | Pyranose ring carbon |

| C-6 | 62.1 | Primary carbon, downfield due to O-acetylation |

| C-2 | 54.5 | Distinctive shift for N-substituted carbon |

| -C H3 (Acetyl) | 20.8, 20.6, 20.5 | Three ester methyl groups |

Conclusion

The synthesis and spectral characterization of 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose represent a cornerstone workflow in modern carbohydrate chemistry. By utilizing hydrazine acetate, chemists can achieve highly precise anomeric deprotection without compromising the structural integrity of the stereodirecting phthalimido group or the secondary acetates[1][3]. The resulting hemiacetal is fully validated through its distinct 1 H and 13 C NMR profiles, ensuring its readiness for conversion into advanced glycosyl donors for complex oligosaccharide synthesis.

Sources

Crystal Structure Analysis and Mechanistic Evaluation of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranose Derivatives

Executive Summary

The structural characterization of N-acetylglucosamine (GlcNAc) derivatives is a cornerstone of modern glycobiology and therapeutic development. GlcNAc is a ubiquitous motif found in bacterial peptidoglycan, chitin, and mammalian cell-surface glycans[1][2]. In synthetic carbohydrate chemistry, the construction of 1,2-trans glycosidic linkages requires precise stereochemical control. The phthalimido group is widely employed at the C-2 position of glucopyranosyl donors to enforce β-selectivity through neighboring group participation (NGP)[3].

This technical guide provides an in-depth analysis of the crystal structure of a model derivative—allyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranoside—synthesized from its corresponding glycosyl bromide[2]. By bridging crystallographic data with synthetic causality, this whitepaper establishes a self-validating framework for researchers engineering complex oligosaccharides.

Mechanistic Principles of Stereoselective Glycosylation

The synthesis of β-D-glucopyranosides from α-glycosyl halides is not merely a substitution; it is a highly orchestrated stereoelectronic process. The choice of the phthalimido group at the C-2 position is deliberate.

When the glycosyl donor is activated by a halophilic promoter (such as silver trifluoromethanesulfonate, AgOTf), the departure of the anomeric halide generates a transient oxocarbenium ion[4]. The electron-rich carbonyl oxygen of the adjacent C-2 phthalimido group immediately attacks the anomeric center. This intramolecular reaction forms a rigid, bicyclic acyloxonium-like intermediate that completely shields the α-face of the pyranose ring. Consequently, the incoming nucleophile (e.g., an alcohol) is forced to attack exclusively from the top (β-face), ensuring absolute 1,2-trans stereoselectivity[3].

Mechanism of β-selective glycosylation via C-2 phthalimido neighboring group participation.

Experimental Methodology: A Self-Validating Protocol

To obtain high-quality single crystals for X-ray diffraction, the synthesis and purification must be rigorously controlled. The following protocol details the synthesis of allyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranoside, explaining the causality behind each reagent choice[4].

Step-by-Step Synthesis & Crystallization Workflow

-

Anomeric Activation: Dissolve 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-α-D-glucopyranosyl bromide (1.41 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere[4]. Causality: Anhydrous conditions are critical to prevent the oxocarbenium intermediate from reacting with ambient moisture, which would yield an undesired hemiacetal.

-

Addition of Reagents: Add allyl alcohol (14 mmol) and tetramethylurea (TMU, 1.77 mmol) to the stirring solution[4]. Causality: Allyl alcohol serves as the nucleophile. TMU acts as a non-nucleophilic acid scavenger; it neutralizes the triflic acid generated during the reaction, preventing the cleavage of the acid-sensitive O-acetyl protecting groups[4].

-

Promoter Introduction: Add silver trifluoromethanesulfonate (AgOTf, 1.55 mmol). Wrap the reaction flask in aluminum foil[4]. Causality: AgOTf is a potent halophilic Lewis acid that drives the departure of the bromide ion. The foil prevents the light-induced degradation of silver salts.

-

Isolation and Purification: Stir at room temperature until complete consumption of the donor. Filter through Celite to remove precipitated silver bromide (AgBr), concentrate the filtrate, and purify via silica gel chromatography[4].

-

Crystallization: Dissolve the purified β-glycoside in a minimal amount of a suitable solvent system (e.g., chloroform/hexanes) and allow for slow evaporation at room temperature. Causality: Slow evaporation reduces the rate of nucleation, promoting the growth of a single, defect-free crystal suitable for X-ray diffraction.

Workflow for the synthesis and crystallographic analysis of the β-D-glucopyranoside derivative.

Crystallographic Analysis & Structural Data

Single-crystal X-ray diffraction provides definitive proof of the molecular conformation and absolute configuration. The crystallographic data for allyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranoside confirms the successful execution of the β-selective protocol[5].

Quantitative Structural Parameters

The compound crystallizes in the highly symmetric orthorhombic space group P212121 , which is characteristic of enantiomerically pure chiral molecules[5]. The data collected at 100 K utilizing Mo Kα radiation is summarized below:

| Crystallographic Parameter | Value |

| Chemical Formula | C₂₃H₂₅NO₁₀ |

| Formula Weight | 475.44 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Temperature | 100 K |

| Unit Cell Dimensions | a = 5.6873 (1) Å b = 13.8090 (3) Å c = 29.7776 (6) Å |

| Cell Volume (V) | 2338.61 (8) ų |

| Z (Molecules per Unit Cell) | 4 |

| Radiation Type | Mo Kα |

(Data sourced from the structural refinement by Curran et al., CCDC reference: 1500891)[2][5].

Conformational Insights

The X-ray diffraction analysis reveals several critical structural features that dictate the molecule's stability and reactivity:

-

Pyranose Ring Conformation: The central pyranose ring adopts a classical 4C1 chair conformation[4]. There is negligible distortion or puckering, indicating that the bulky substituents do not induce severe ring strain. This conformation minimizes 1,3-diaxial interactions, representing the thermodynamic minimum for D-glucopyranosides.

-

Orthogonal Phthalimido Orientation: A defining feature of this crystal structure is the orientation of the C-2 phthalimido group. The N1—C2—C1—O2 and N1—C2—C3—O3 torsion angles are 65.2(2)° and 66.4(2)°, respectively[4]. This establishes a gauche relationship between the C-1 allyloxy group and the C-2 phthalimido group. Consequently, the planar phthalimido ring is positioned approximately orthogonal to a plane bisecting the pyranose ring at C-2 and C-5[4]. Causality: This orthogonal geometry is driven by steric relief; it minimizes the severe steric clash that would otherwise occur between the bulky aromatic system and the adjacent anomeric and C-3 substituents[5].

-

Anomeric Configuration: The structural data unequivocally confirms the β-anomeric configuration, validating the efficacy of the neighboring group participation mechanism during synthesis[5].

Conclusion

The crystal structure analysis of 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranose derivatives provides indispensable insights into their molecular architecture. The orthogonal orientation of the phthalimido group and the unperturbed 4C1 chair conformation highlight the delicate balance of steric and stereoelectronic forces in carbohydrate chemistry. For drug development professionals and synthetic chemists, understanding these structural parameters is vital for the rational design of complex glycoconjugates and the optimization of glycosylation methodologies.

References

-

Curran, H., Zhang, C., Piro, N. A., Kassel, W. S., & Giuliano, R. M. (2016). Allyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranoside. IUCrData, 1(8), x161363. URL:[Link]

-

Kasprzycka, A., et al. (2012). Differently N-protected 3,4,6-tri-O-acetyl-2-amino-2-deoxy-D-glucopyranosyl chlorides and their application in the synthesis of diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside. Carbohydrate Research, 356, 268-273. URL:[Link]

-

Herlihy, P. T., et al. (2017). The mechanism behind the selection of two different cleavage sites in NAG-NAM polymers. Acta Crystallographica Section D: Structural Biology, 73(4), 318-328. URL:[Link]

Sources

Precision Glycosylation: Mechanistic Insights into Phthalimido Neighboring Group Participation

Executive Summary

The stereoselective synthesis of 1,2-trans glycosidic linkages in 2-amino sugars (such as D-glucosamine and D-galactosamine) represents a cornerstone challenge in carbohydrate chemistry. Due to the thermodynamic preference for 1,2-cis ( α ) linkages driven by the anomeric effect, overriding this intrinsic bias requires precise stereoelectronic control[1]. The most robust methodology for achieving absolute β -selectivity is Neighboring Group Participation (NGP). Within this paradigm, the phthalimido (NPhth) group serves as the premier C-2 protecting and directing auxiliary. This whitepaper dissects the mechanistic pathway of NPhth-directed glycosylation, the causality behind its experimental deployment, and provides a self-validating protocol for its application.

Mechanistic Pathway of Phthalimido NGP

The mechanism of NPhth-directed glycosylation relies on intramolecular anchimeric assistance to dictate the trajectory of the incoming nucleophile[2][3].

-

Donor Activation : The process initiates with the electrophilic activation of the glycosyl donor's anomeric leaving group (e.g., a thioglycoside activated by thiophilic promoters)[4].

-

Anchimeric Assistance : Upon the departure of the leaving group, the highly electrophilic anomeric center (C-1) is generated. Before an external nucleophile can attack, the nucleophilic carbonyl oxygen of the C-2 phthalimido group rapidly attacks C-1[2].

-

Bicyclic Intermediate Formation : This intramolecular attack forms a highly stable, bicyclic intermediate—conceptually equivalent to a dioxolenium or acyloxonium ion[2][5].

-

Stereoselective Attack : The fused five-membered ring of this intermediate physically shields the α -face of the pyranose ring. Consequently, the incoming glycosyl acceptor is restricted to a trajectory from the sterically unhindered β -face, resulting in the exclusive formation of the 1,2-trans- β -glycoside[1][3].

Mechanistic pathway of phthalimido neighboring group participation in glycosylation.

Causality in Experimental Choices: The Phthalimido Advantage

When designing a glycosylation strategy for 2-amino sugars, researchers must choose an appropriate C-2 protecting group. The causality behind selecting the bulky, non-natural NPhth group over the biologically relevant N-acetyl (NHAc) group is rooted in intermediate stability.

Avoiding the Thermodynamic Sink: When an NHAc group undergoes NGP, it forms a 1,2-oxazoline intermediate[6]. This oxazoline is exceptionally stable, acting as a thermodynamic sink (a "dead-end" resting state) rather than a reactive intermediate[6][7]. Opening this stable oxazoline requires harsh Lewis acidic conditions or elevated temperatures, which frequently degrade complex, labile oligosaccharides[6]. Conversely, the bicyclic intermediate formed by the NPhth group is stable enough to block the α -face but reactive enough to undergo facile nucleophilic ring-opening by the acceptor under mild conditions (e.g., -78 °C)[5].

The Cost of Steric Hindrance: While NPhth ensures excellent β -selectivity, its significant steric bulk can severely hinder reactivity at the adjacent C-3 position[7]. For instance, synthesizing a 1,3-linkage using an acceptor with a C-2 NPhth group is notoriously difficult due to steric clashing[7]. In such scenarios, researchers must weigh the benefits of absolute stereocontrol against kinetic penalties, sometimes necessitating less bulky alternatives like the trichloroethoxycarbonyl (N-Troc) group, despite its propensity for side reactions[6][7].

Comparative Analysis of C-2 Directing Groups

| C-2 Protecting Group | Mechanistic Intermediate | Stereoselectivity | Reactivity Profile | Major Limitations / Byproducts |

| Phthalimido (NPhth) | Bicyclic Phthalimidium Ion | Exclusive 1,2-trans ( β ) | High | Severe steric hindrance at C-3; requires harsh deprotection (hydrazine)[7] |

| Acetamido (NHAc) | 1,2-Oxazoline | 1,2-trans ( β ) | Low (Resting State) | Forms highly stable oxazoline dead-end; requires strong Lewis acids to open[6] |

| Trichloroethoxycarbonyl (N-Troc) | Cyclic Oxazolidinone-like | 1,2-trans ( β ) | Moderate to High | Prone to forming 1,2-O,N-oxazolidone side products under certain conditions[6] |

| Azido ( N3 ) | None (Non-participating) | Mixed ( α/β ) | Very High (Armed) | Poor stereocontrol; relies entirely on solvent effects or catalyst direction[8] |

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol details the synthesis of a 1,2-trans- β -D-glucosamine linkage using a thioglycoside donor with a C-2 NPhth group, activated by the NIS/TMSOTf promoter system[5].

Step 1: Preparation and Desiccation

-

Action: Combine the C-2 NPhth thioglycoside donor (1.0 equiv) and the glycosyl acceptor (1.2 equiv) in a flame-dried flask containing freshly activated acid-washed 300 Å molecular sieves (AW-300 MS). Co-evaporate with anhydrous toluene (3x) to remove trace water.

-

Causality: Trace moisture acts as a competing nucleophile, leading to the formation of undesired hemiacetals (hydrolyzed donor).

Step 2: Activation via Promoter System

-

Action: Dissolve the mixture in anhydrous dichloromethane (DCM) and cool to -78 °C. Add N-Iodosuccinimide (NIS, 1.2 equiv) followed by dropwise addition of Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 equiv)[5].

-

Causality: NIS acts as the halonium source to activate the sulfur atom[4], while TMSOTf accelerates leaving group departure. Cooling to -78 °C stabilizes the reactive bicyclic intermediate, ensuring the reaction remains under strict kinetic control to maximize stereoselectivity[8].

Step 3: Validation Checkpoint 1 (In-Process TLC)

-

Action: Monitor the reaction via Thin Layer Chromatography (TLC).

-

Validation: A successful activation is indicated by the rapid disappearance of the donor spot and the emergence of a new, UV-active product spot (due to the NPhth chromophore) that typically exhibits an Rf value between the donor and acceptor.

Step 4: Reaction Quenching

-

Action: Once the donor is consumed, quench the reaction at -78 °C by adding triethylamine ( Et3N , 0.5 mL).

-

Causality: Et3N neutralizes the highly acidic triflic acid generated during the reaction, preventing acid-catalyzed cleavage of the newly formed glycosidic bond or other acid-labile protecting groups during warmup.

Step 5: Workup and Validation Checkpoint 2 (NMR Analysis)

-

Action: Dilute with DCM, wash with saturated aqueous Na2S2O3 (to remove iodine) and brine. Dry over Na2SO4 , concentrate, and purify via flash chromatography.

-

Validation: Analyze the purified product via 1H -NMR. The definitive proof of a successful 1,2-trans- β -linkage is the anomeric proton ( H1 ) coupling constant ( J1,2 ). An axial-axial relationship in the β -anomer yields a large coupling constant of ~7.5 - 8.5 Hz , confirming the stereochemical integrity of the NPhth-directed NGP.

Self-validating experimental workflow for NIS/TMSOTf mediated beta-glycosylation.

References

- Source: nih.

- Source: cdnsciencepub.

- Source: nih.

- Source: acs.

- Source: scispace.

- Source: nih.

- Source: benchchem.

- Source: acs.

- Source: frontiersin.

Sources

- 1. scispace.com [scispace.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thio-arylglycosides with Various Aglycon Para-Substituents, a Probe for Studying Chemical Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Synthesis of Type-I and Type-II LacNAc-Repeating Oligosaccharides as the Backbones of Tumor-Associated Lewis Antigens [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

mass spectrometry fragmentation pattern of phthalimido-protected glucosamine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Phthalimido-Protected Glucosamine

Authored by: A Senior Application Scientist

Introduction

In the fields of glycobiology and pharmaceutical development, the structural elucidation of carbohydrates is paramount. Glucosamine, an amino sugar, is a fundamental component of many complex polysaccharides and glycoconjugates. To facilitate controlled synthesis and subsequent analysis, protecting groups are employed to mask reactive functional groups. The phthalimido group is a common and robust choice for protecting the C-2 amino group of glucosamine due to its stability under a range of reaction conditions.

Mass spectrometry (MS) has become an indispensable tool for the structural characterization of these modified monosaccharides. Understanding the gas-phase fragmentation behavior of phthalimido-protected glucosamine is critical for confirming its identity, verifying the success of synthetic steps, and for its quantitative analysis in complex mixtures. This guide provides a detailed examination of the fragmentation patterns observed for phthalimido-protected glucosamine, primarily under electrospray ionization (ESI) and collision-induced dissociation (CID) conditions. We will explore the key fragmentation pathways, the rationale behind the observed product ions, and provide a practical framework for acquiring and interpreting these mass spectra.

Principles of Ionization and Fragmentation in Glycan Analysis

The analysis of protected monosaccharides like N-Phthaloyl-glucosamine (Phth-GlcN) typically begins with a soft ionization technique, such as Electrospray Ionization (ESI), which transfers the intact molecule into the gas phase as a charged ion with minimal initial fragmentation.[1] These precursor ions, often protonated molecules [M+H]+ or adducts with alkali metals like sodium [M+Na]+, are then subjected to tandem mass spectrometry (MS/MS).

In MS/MS, the precursor ion of interest is mass-selected and then activated, causing it to fragment. Collision-Induced Dissociation (CID) is the most common activation method, where ions are accelerated and collided with neutral gas molecules (e.g., argon or nitrogen).[2] This collision increases the internal energy of the ion, leading to the cleavage of covalent bonds. The resulting fragment ions provide a structural fingerprint of the original molecule.

The fragmentation of glycans is described by the Domon-Costello nomenclature, which systematically names the product ions.[3] Cleavages of the glycosidic bonds result in B and Y ions, while cross-ring cleavages produce A and X ions. For a single, modified monosaccharide unit, the fragmentation is dominated by cross-ring cleavages and losses of substituents from the sugar ring.

Core Fragmentation Pathways of Phthalimido-Protected Glucosamine

The fragmentation of protonated Phth-GlcN is dictated by the interplay between the sugar moiety and the bulky, aromatic phthalimido protecting group. The primary fragmentation events involve cleavages within the pyranose ring and the characteristic fragmentation of the phthalimido group itself.

A study on N-substituted phthalimide derivatives using ESI-Q-TOF-MS revealed characteristic losses, including the neutral loss of the N-hydroxyphthalimide nucleus and losses of carbon monoxide (CO).[4] Concurrently, the fragmentation of unprotected glucosamine shows characteristic cross-ring cleavages.[5] Combining these observations allows for the prediction of the fragmentation pattern for Phth-GlcN.

The key fragmentation pathways can be summarized as follows:

-

Cross-Ring Cleavages: The glucosamine ring undergoes characteristic cleavages, often initiated by protonation of a ring oxygen or the phthalimido group. These cleavages provide information about the core sugar structure.

-

Phthalimido Group Fragmentation: The phthalimido group itself can fragment, typically through the loss of one or two molecules of carbon monoxide (CO).

-

Combined Fragmentation: The most diagnostic ions often arise from a combination of ring cleavage and fragmentation of the protecting group.

Diagram of Proposed Fragmentation Pathways

Below is a DOT script visualizing the primary fragmentation routes for a generic Phth-GlcN derivative.

Caption: Proposed MS/MS fragmentation pathways for Phth-GlcN.

Table of Expected Product Ions

The following table summarizes the expected major fragment ions for tetra-O-acetyl-N-phthalimido-glucosamine (MW = 477.42 g/mol ), a common intermediate.[6] The precursor ion would be [M+H]+ at m/z 478.4.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Type |

| 478.4 | 418.4 | Acetic Acid (CH₃COOH) | Loss of Acetyl Group |

| 478.4 | 331.1 | Phthalimide (C₈H₅NO₂) | Loss of Protecting Group |

| 478.4 | 160.0 | C₁₀H₁₁NO₇ | Phthalimido-containing ion |

| 418.4 | 358.4 | Acetic Acid (CH₃COOH) | Sequential Loss |

| 331.1 | 271.1 | Acetic Acid (CH₃COOH) | Sequential Loss |

| 160.0 | 132.0 | Carbon Monoxide (CO) | Phthalimido Fragmentation |

| 132.0 | 104.0 | Carbon Monoxide (CO) | Phthalimido Fragmentation |

Note: The exact m/z values and relative intensities will depend on the specific derivative and the collision energy used.

Experimental Protocol: LC-MS/MS Analysis

This section provides a robust, self-validating protocol for the analysis of phthalimido-protected glucosamine derivatives.

Objective:

To acquire high-quality MS/MS spectra of a phthalimido-protected glucosamine derivative for structural confirmation.

Materials:

-

Phthalimido-protected glucosamine sample

-

LC-MS grade acetonitrile (ACN), water, and formic acid

-

A suitable HPLC column, such as a C18 or HILIC column.[7][8]

-

A tandem mass spectrometer equipped with an ESI source (e.g., Q-TOF or Triple Quadrupole).

Workflow Diagram

Caption: Workflow for LC-MS/MS analysis of Phth-GlcN.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve the phthalimido-protected glucosamine sample in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a final concentration of 1-10 µg/mL.

-

Vortex the solution to ensure complete dissolution.

-

Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: Phenomenex Luna C18 (150 mm x 2.1 mm, 5 µm) or equivalent.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A typical gradient might be:

-

0-2 min: 5% B

-

2-15 min: Ramp to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: Return to 5% B

-

18.1-25 min: Equilibrate at 5% B

-

-

Injection Volume: 5 µL.

-

Rationale: The reverse-phase gradient separates the analyte from potential impurities and allows for stable electrospray. Formic acid is added to promote protonation and enhance ionization efficiency in positive ion mode.[7]

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow: Set according to instrument manufacturer's recommendations (e.g., Nitrogen at 600 L/hr).

-

Desolvation Temperature: 350-450 °C.

-

MS1 Scan: Acquire a full scan from m/z 100 to 1000 to identify the precursor ion ([M+H]+ or [M+Na]+).

-

MS2 (Tandem MS) Scan:

-

Select the precursor ion identified in the MS1 scan with an isolation window of 1-2 Da.

-

Apply collision energy. Start with a collision energy ramp (e.g., 15-40 eV) to observe a wide range of fragments. Optimize the collision energy to maximize the abundance of key diagnostic ions.[7]

-

Acquire the product ion spectrum.

-

-

Rationale: ESI in positive mode is highly effective for protonating molecules with basic sites like the amide in the phthalimido group or ring oxygens. The temperatures and gas flows are optimized to efficiently desolvate the ions without causing premature thermal degradation. A collision energy ramp is an efficient way to survey the fragmentation behavior in a single run.

-

Conclusion

The mass spectrometric fragmentation of phthalimido-protected glucosamine is a predictable process governed by the established principles of glycan and protecting group chemistry. The resulting MS/MS spectra are rich in structural information, characterized by cross-ring cleavages of the glucosamine core and specific losses related to the phthalimido moiety. By employing a systematic LC-MS/MS approach with optimized ESI and CID parameters, researchers can confidently identify these important synthetic intermediates. This guide provides the foundational knowledge and a practical framework to empower scientists in carbohydrate chemistry and drug development to leverage mass spectrometry for the robust structural characterization of protected amino sugars.

References

-

Song, M., et al. (2007). Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine. Journal of Chromatography B, 860(1), 21-28. Available at: [Link]

-

Struwe, W. B., & Stickers, M. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 121(19), 11987–12046. Available at: [Link]

-

Crich, D., & Li, W. (2002). Optimized Synthesis of an Orthogonally Protected Glucosamine. Synthesis, 2002(04), 487-490. Available at: [Link]

-

Chem Help ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

-

Marić, T., et al. (2023). Fragmentation of Oligosaccharides: Mechanistic Insights for Glycomics. ChemRxiv. Available at: [Link]

-

Pop, A., et al. (2022). Computed Mass-Fragmentation Energy Profiles of Some Acetalized Monosaccharides for Identification in Mass Spectrometry. Molecules, 27(11), 3386. Available at: [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

-

Zhu, X., et al. (2017). Determination of glucosamine in food supplements by HILIC-ESI-MS. New Food Magazine. Available at: [Link]

-

Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 34(3), 151-156. Available at: [Link]

-

Zhong, D., et al. (2007). Development and validation of a sensitive HPLC-ESI-MS/MS method for the direct determination of glucosamine in human plasma. Journal of Chromatography B, 844(2), 284-291. Available at: [Link]

-

Shaw, J. B., et al. (2016). Defining gas-phase fragmentation propensities of intact proteins during native top-down mass spectrometry. Journal of the American Society for Mass Spectrometry, 27(11), 1836-1847. Available at: [Link]

-

ResearchGate. (n.d.). The product ion spectra and proposed fragmentation processes of glucosamine-OPA/3-MPA derivatives (A) and IS (B). Available at: [Link]

-

Cancilla, M. T., Wong, A. W., Voss, L. R., & Lebrilla, C. B. (1999). Fragmentation Reactions in the Mass Spectrometry Analysis of Neutral Oligosaccharides. Analytical Chemistry, 71(16), 3206-3218. Available at: [Link]

-

Nagornov, K. O., et al. (2022). Exploring the Gas-Phase MS Methodologies for Structural Elucidation of the A2 N-Glycans and Their Isomers. Journal of the American Society for Mass Spectrometry, 33(9), 1634-1644. Available at: [Link]

-

Jeleń, P. S., et al. (2024). Evidence of Gas Phase Glucosyl Transfer and Glycation in the CID/HCD-Spectra of S-Glucosylated Peptides. International Journal of Molecular Sciences, 25(14), 7483. Available at: [Link]

-

Persiani, S., et al. (2007). Development and validation of a sensitive HPLC–ESI-MS/MS method for the direct determination of glucosamine in human plasma. Journal of Chromatography B, 844(2), 284-291. Available at: [Link]

-

ResearchGate. (n.d.). Positive ESI-MS/MS product ion spectra of (a) glucosamine and (b) galactosamine. Available at: [Link]

-

Yu, W., Vath, J. E., & Biemann, K. (1994). Preferential Fragmentation of Protonated Gas-Phase Peptide Ions Adjacent to Acidic Amino Acid Residues. Journal of the American Chemical Society, 116(21), 9431-9432. Available at: [Link]

-

ResearchGate. (n.d.). Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine. Available at: [Link]

-

Wang, X., et al. (2015). Deconvolution of multichannel LC-MS/MS chromatograms of glucosamine-phosphates: Evidence of a GlmS regulatory difference between Staphylococcus aureus and Enterococcus faecium. Analytical Biochemistry, 478, 1-9. Available at: [Link]

Sources

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Home | European Pharmaceutical Review [europeanpharmaceuticalreview.com]

The Evolution and Mechanistic Utility of Phthalimido Protecting Groups in Carbohydrate Chemistry

Executive Summary

In the realm of synthetic glycobiology, the stereocontrolled assembly of oligosaccharides remains one of the most formidable challenges. Specifically, the construction of 1,2-trans-glycosidic linkages in 2-amino-2-deoxy sugars (such as D-glucosamine) historically suffered from severe bottlenecks due to the formation of unreactive oxazoline intermediates. The introduction of the phthalimido (Phth) protecting group revolutionized this landscape, providing an elegant mechanistic solution that ensures near-perfect β -selectivity through controlled neighboring group participation (NGP). This technical guide explores the historical development, mechanistic causality, and modern experimental workflows associated with phthalimido-based protecting groups.

Introduction: The Challenge of 1,2-trans-Aminoglycosylation

The chemical synthesis of biologically critical oligosaccharides—ranging from bacterial peptidoglycans to human tumor-associated carbohydrate antigens—demands absolute control over the anomeric stereocenter during glycosylation.

Historically, protecting the C-2 amino group of a glycosyl donor as a standard N-acetyl (acetamido) group led to a synthetic dead-end. Upon activation of the anomeric leaving group, the carbonyl oxygen of the N-acetyl group rapidly attacks the anomeric center. This intramolecular reaction forms a highly stable 1,2-oxazoline intermediate. Because the oxazoline acts as a thermodynamic sink, it is an exceptionally poor glycosyl donor. Attempting to force the oxazoline to react with a glycosyl acceptor requires harsh, highly acidic conditions that typically result in the degradation of complex carbohydrate scaffolds.

The Lemieux Phthalimido Method: A Mechanistic Paradigm Shift

To circumvent the oxazoline trap, Raymond U. Lemieux introduced the phthalimido protecting group for 2-amino-2-deoxy sugars in the 1970s[1]. This innovation represented a structural and mechanistic paradigm shift.

Mechanistic Causality: By employing a diacyl protecting group (phthalimide), the nitrogen atom is fully masked and geometrically constrained, completely preventing the formation of a stable oxazoline. When the anomeric center of a phthalimido-protected donor is activated, an oxocarbenium ion is initially formed. This intermediate is immediately intercepted by one of the highly electrophilic carbonyl oxygens of the phthalimido group, generating a reactive, cyclic acyloxonium-like intermediate.

Crucially, this intermediate acts as a temporary shield over the α -face of the pyranose ring. The incoming nucleophile (the glycosyl acceptor) is sterically and electronically forced to attack exclusively from the β -face. Because the phthalimido-assisted acyloxonium ion is highly reactive (unlike the stable acetamido-derived oxazoline), the glycosylation proceeds rapidly and with excellent 1,2-trans stereoselectivity.

Mechanism of Phthalimido-directed β-glycosylation via neighboring group participation.

Methodological Advancements: Tuning the Phthalimido Group

While the standard phthalimido group solved the β -selective aminoglycosylation problem, its removal typically requires harsh hydrazinolysis (e.g., hydrazine hydrate at reflux). In the context of complex, highly functionalized oligosaccharides, these conditions can cause unwanted side reactions, such as the cleavage of essential ester protecting groups[2].

To address this, the field evolved by developing halogenated derivatives of the phthalimido group. The addition of electron-withdrawing halogen atoms drastically increases the electrophilicity of the imide carbonyls, rendering them susceptible to nucleophilic cleavage under significantly milder conditions.

Quantitative Comparison of Phthalimido-based Protecting Groups

| Protecting Group | Structure/Modification | Key Advantage | Standard Deprotection Conditions |

| Phthaloyl (Phth) | Standard unsubstituted ring | High β -selectivity, chemically robust | Hydrazine/EtOH, reflux, 12-24h |

| Tetrachlorophthaloyl (TCP) | 4 Chlorine atoms on aromatic ring | Milder deprotection, high steric bulk | Ethylenediamine, RT, 2-4h |

| 4,5-Dichlorophthaloyl (DCPhth) | 2 Chlorine atoms on aromatic ring | Optimal balance of stability and mild cleavage | Hydrazine/MeOH or EDA, RT |

Experimental Protocols: Synthesis and Deprotection Workflows

Trustworthiness in synthetic carbohydrate chemistry relies on reproducible, self-validating protocols. Below are standardized methodologies for the installation, utilization, and removal of phthalimido-type groups.

Protocol 1: Installation of the Phthalimido Group

Causality: The conversion of a free amine to a phthalimide requires basic conditions to drive the initial nucleophilic attack on phthalic anhydride, followed by acidic or thermal conditions to drive the dehydration and ring closure.

-

Dissolve D-glucosamine hydrochloride (1.0 eq) in a 1:1 mixture of water and methanol.

-

Add sodium methoxide (1.0 eq) to neutralize the hydrochloride salt.

-

Introduce phthalic anhydride (1.1 eq) and sodium carbonate (0.5 eq) to maintain a slightly basic pH. Stir at room temperature for 4 hours to form the phthalamic acid intermediate.

-

Concentrate the mixture and reflux in acetic acid for 12 hours to drive the dehydration and ring closure.

-

Self-Validation: Purify via crystallization. 1 H NMR must show the disappearance of the free amine protons and the appearance of a distinct multiplet at ~7.7-7.9 ppm corresponding to the four aromatic protons of the phthalimide ring.

Protocol 2: The Lemieux Glycosylation Workflow

Causality: Low temperatures stabilize the highly reactive acyloxonium intermediate, preventing non-specific α -attack or donor decomposition prior to the arrival of the acceptor.

-

Co-evaporate the phthalimido-protected glycosyl donor (e.g., a thioglycoside, 1.2 eq) and the glycosyl acceptor (1.0 eq) with anhydrous toluene (3x) to remove trace water.

-

Dissolve the mixture in anhydrous dichloromethane (DCM) and add freshly activated 4Å molecular sieves. Stir for 1 hour at room temperature.

-

Cool the reaction to -78°C under an argon atmosphere.

-

Add the appropriate promoter system (e.g., N-iodosuccinimide and TMSOTf).

-

Self-Validation: Monitor via TLC. The strong NGP of the phthalimido group ensures rapid conversion to the β -glycoside, typically observed as a higher-running spot. Confirm the β -anomeric configuration via 1 H NMR (anomeric proton J1,2 coupling constant ~8.0 Hz).

-

Quench with triethylamine, filter through Celite, and purify via flash chromatography.

Protocol 3: Mild Deprotection of the TCP Group

Causality: Ethylenediamine acts as a potent bidentate nucleophile. It attacks the highly electrophilic TCP carbonyls to form a stable cyclic byproduct, cleanly liberating the free amine without requiring heat[3].

-

Dissolve the TCP-protected oligosaccharide in anhydrous ethanol or n-butanol.

-

Add ethylenediamine (5.0 eq) at room temperature.

-

Self-Validation: Stir for 2-4 hours. Progress must be monitored by mass spectrometry (look for the loss of the TCP mass, -284 Da).

-

Concentrate the reaction under reduced pressure and immediately re-N-acetylate using acetic anhydride in pyridine to yield the natural acetamido functionality.

Synthetic workflow for phthalimido-based oligosaccharide assembly and deprotection.

Applications in Modern Drug Development

The robust stereocontrol provided by phthalimido-type groups has enabled the synthesis of highly complex biological targets that were previously inaccessible.

For instance, the efficient assembly of chitobiose and chitotriose building blocks utilizes the N-phthalimide group to ensure β -selectivity and simultaneous activation during iterative couplings[2]. Furthermore, the synthesis of Nodulation (Nod) factors—lipooligosaccharides crucial for symbiotic nitrogen fixation and agricultural biotechnology—relied heavily on TCP-protected glucosamine precursors. The TCP group allowed researchers to differentiate the linear backbone and selectively functionalize the non-reducing terminus under mild conditions[3]. Similarly, the 4,5-dichlorophthaloyl (DCPhth) group has been utilized to selectively generate β -glycosides while allowing for removal at room temperature, preserving delicate architectures in advanced glycoconjugates[4].

Conclusion

The introduction of the phthalimido protecting group by Lemieux fundamentally altered the trajectory of carbohydrate chemistry. By elegantly solving the oxazoline problem through controlled neighboring group participation, it unlocked the stereoselective synthesis of complex amino-oligosaccharides. Subsequent iterations, such as the TCP and DCPhth groups, have fine-tuned the balance between stability and cleavability, ensuring that this chemical strategy remains a cornerstone in modern glycobiology, vaccine development, and therapeutic drug design.

Sources

Synthesis of 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose, a key intermediate in the synthesis of complex oligosaccharides and glycoconjugates. The protocol starts from the readily available D-glucosamine hydrochloride and proceeds through a three-step sequence involving per-O-acetylation, N-phthaloylation, and selective anomeric deacetylation. This guide offers a detailed, step-by-step protocol, explains the rationale behind the choice of reagents and reaction conditions, and provides methods for purification and characterization of the intermediates and the final product.

Introduction

2-Amino-2-deoxy-D-glucose (D-glucosamine) is a fundamental monosaccharide found in a wide array of biologically important macromolecules, including chitin, glycoproteins, and glycosaminoglycans. The chemical synthesis of oligosaccharides containing glucosamine residues is a cornerstone of glycochemistry and is crucial for the development of novel therapeutics, vaccines, and diagnostics. A common strategy in oligosaccharide synthesis is the use of glycosyl donors, which are activated monosaccharide units that can be coupled with a glycosyl acceptor.

The target molecule, 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose, is a versatile glycosyl donor. The phthalimido group at the C-2 position serves two critical functions: it protects the amino group from unwanted side reactions and acts as a non-participating group during glycosylation reactions. This non-participating nature is essential for controlling the stereochemical outcome of the glycosidic bond formation, often favoring the formation of 1,2-cis-glycosidic linkages. The acetyl groups at the C-3, C-4, and C-6 positions protect the hydroxyl groups, while the free hydroxyl group at the anomeric position (C-1) allows for its activation as a glycosyl donor.

This application note details a reliable and reproducible protocol for the synthesis of this important building block from D-glucosamine hydrochloride.

Overall Synthetic Scheme

The synthesis of 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose from D-glucosamine hydrochloride is a multi-step process that can be summarized as follows:

Caption: Overall synthetic pathway from D-Glucosamine Hydrochloride.

Materials and Reagents

| Reagent | Grade | Supplier |

| D-Glucosamine Hydrochloride | ≥99% | Sigma-Aldrich |

| Acetic Anhydride | ACS reagent, ≥98% | Sigma-Aldrich |

| Sulfuric Acid | ACS reagent, 95.0-98.0% | Sigma-Aldrich |

| Phthalic Anhydride | ≥99% | Sigma-Aldrich |

| Triethylamine | ≥99.5% | Sigma-Aldrich |

| 4-Dimethylaminopyridine (DMAP) | ≥99% | Sigma-Aldrich |

| Hydrazine Acetate | 97% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | ACS reagent, ≥99.5% | Sigma-Aldrich |

| Hexanes | ACS reagent, ≥98.5% | Sigma-Aldrich |

| Sodium Bicarbonate | ACS reagent, ≥99.7% | Sigma-Aldrich |

| Magnesium Sulfate (anhydrous) | Reagent grade | Sigma-Aldrich |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich |

Experimental Protocols

Step 1: Synthesis of 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-α-D-glucopyranose hemisulfate

Rationale: The first step involves the per-O-acetylation of D-glucosamine hydrochloride. Acetic anhydride serves as both the acetylating agent and the solvent. Sulfuric acid acts as a catalyst, protonating the hydroxyl groups and the amino group, making them better leaving groups upon acetylation. The amino group is also acetylated under these conditions, but the resulting N-acetyl group will be replaced in the subsequent step. The use of sulfuric acid also leads to the formation of the hemisulfate salt of the product, which readily crystallizes from the reaction mixture.

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add D-glucosamine hydrochloride (10.0 g, 46.4 mmol).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add acetic anhydride (100 mL, 1.06 mol) to the flask with vigorous stirring.

-

While maintaining the temperature at 0 °C, add concentrated sulfuric acid (2.6 mL, 48.7 mmol) dropwise over 15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture at room temperature for 24 hours. The initial suspension will gradually dissolve to form a clear solution, followed by the precipitation of the product.

-

Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

-

Collect the white precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Dry the solid under vacuum to a constant weight to yield 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-α-D-glucopyranose hemisulfate as a white crystalline solid.

Step 2: Synthesis of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-α-D-glucopyranose

Rationale: This step introduces the phthalimido protecting group at the C-2 position. The reaction of the amino group of the glucosamine derivative with phthalic anhydride in the presence of a base, triethylamine, forms a phthalamic acid intermediate. Subsequent intramolecular cyclization, promoted by a catalytic amount of DMAP and heat, leads to the formation of the desired phthalimide. This method is a modification of the Gabriel synthesis of primary amines.[1]

Protocol:

-

In a 500 mL round-bottom flask, suspend the dried 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-α-D-glucopyranose hemisulfate (10.0 g, 22.3 mmol) in anhydrous dichloromethane (200 mL).

-

Add phthalic anhydride (3.6 g, 24.3 mmol) and triethylamine (9.3 mL, 66.9 mmol) to the suspension.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (272 mg, 2.23 mmol).

-

Heat the reaction mixture to reflux and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 1:1 Hexanes/Ethyl Acetate).

-

After the reaction is complete, cool the mixture to room temperature and dilute it with dichloromethane (100 mL).

-

Wash the organic layer successively with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (Eluent: gradient of 20% to 50% ethyl acetate in hexanes) to afford 1,3,4,6-tetra-O-acetyl-2-deoxy-2-phthalimido-α-D-glucopyranose as a white solid.

Step 3: Synthesis of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose

Rationale: The final step is the selective deacetylation of the anomeric acetyl group. The anomeric ester is more labile to nucleophilic attack than the other ester groups due to the electronic effects of the adjacent ring oxygen. Hydrazine acetate is a mild and selective reagent for this transformation.[1] Hydrazine acts as a nucleophile, preferentially attacking the anomeric acetyl group.

Protocol:

-

Dissolve 1,3,4,6-tetra-O-acetyl-2-deoxy-2-phthalimido-α-D-glucopyranose (5.0 g, 10.5 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.

-

Add hydrazine acetate (1.45 g, 15.7 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC (Eluent: 1:1 Hexanes/Ethyl Acetate).

-

Upon completion, dilute the reaction mixture with dichloromethane (100 mL).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (Eluent: gradient of 30% to 60% ethyl acetate in hexanes) to yield 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose as a white foam.

Characterization

The structure and purity of the final product and intermediates should be confirmed by standard analytical techniques.

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and to assess the purity of the products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the structure of the synthesized compounds. The anomeric proton signal in the ¹H NMR spectrum is particularly diagnostic.

-

Mass Spectrometry (MS): To confirm the molecular weight of the products.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting

| Problem | Possible Cause | Solution |

| Step 1: Low yield of Intermediate 1 | Incomplete reaction. | Ensure anhydrous conditions. Extend the reaction time. |

| Loss of product during workup. | Use ice-cold water for precipitation and washing. | |

| Step 2: Incomplete N-phthaloylation | Insufficient heating or reaction time. | Ensure the reaction is at a steady reflux. Monitor by TLC and extend the reaction time if necessary. |

| Deactivation of DMAP. | Use fresh DMAP. | |

| Step 3: Non-selective deacetylation | Reaction time is too long or temperature is too high. | Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed. |

| Reagent stoichiometry is incorrect. | Use the specified amount of hydrazine acetate. |

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose from D-glucosamine hydrochloride. This versatile building block is of significant importance for the synthesis of complex carbohydrates and glycoconjugates. The detailed step-by-step instructions, along with the rationale behind each step, will enable researchers in the fields of carbohydrate chemistry and drug development to successfully prepare this valuable intermediate for their synthetic endeavors.

References

-

Cao, Z., Liu, W., Qu, Y., Yao, G., Gao, D., & Liu, W. (2013). A facile and stereoselective synthesis of 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl chloride. Journal of Chemical Research, 37(8), 467-469. [Link]

-

Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). The N-Phthalimido Group as a Non-Participating Substituent in Glycosyl-Donor Chemistry: A New Method for the Synthesis of 1, 2-cis-2-Amino-2-Deoxy-Glycosides. Journal of the American Chemical Society, 117(11), 3302-3303. [Link]

-

Excoffier, G., Gagnaire, D., & Utille, J. P. (1975). Selective de-O-acetylation of per-O-acetylated glycosides. Carbohydrate Research, 39(2), 368-373. [Link]

-

Kaya, E., Sonmez, F., Kucukislamoglu, M., & Nebioğlu, M. (2012). An alternative method for anomeric deacetylation of per-acetylated carbohydrates. Journal of the Serbian Chemical Society, 77(4), 431-437. [Link]

-

Zhang, J., & Kováč, P. (1999). A simple and efficient, selective anomeric deacetylation of peracetylated sugars. Carbohydrate research, 318(1-4), 173-177. [Link]

Sources

Application Note: High-Yield Conversion of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose to its Glycosyl Trichloroacetimidate

Introduction and Mechanistic Rationale

The synthesis of complex oligosaccharides and glycoconjugates requires highly efficient and stereoselective glycosylation methodologies. Among the most reliable techniques is the Schmidt glycosylation method, which utilizes glycosyl trichloroacetimidates as highly reactive, yet stable, glycosyl donors[1].

The conversion of 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose (a hemiacetal) to its corresponding trichloroacetimidate is a critical transformation in carbohydrate chemistry. This reaction is driven by the base-catalyzed addition of the anomeric hydroxyl group to the highly electrophilic carbon of trichloroacetonitrile ( CCl3CN ).

The Role of Causality in Experimental Design

-

Thermodynamic vs. Kinetic Control: The choice of base dictates the stereochemical outcome of the newly formed imidate. While weak bases (like K2CO3 ) often yield the kinetically favored β -imidate, the use of a strong, soluble organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates rapid equilibration to the thermodynamically more stable α -trichloroacetimidate[2][3].

-

Neighboring Group Participation (NGP): The strategic placement of a phthalimido group at the C-2 position is not merely for amine protection. During downstream Lewis acid-mediated glycosylation, the phthalimido carbonyl oxygen participates in stabilizing the transient oxocarbenium ion. This forms a bicyclic acyloxonium ion that sterically shields the α -face of the pyranose ring, ensuring that the subsequent nucleophilic attack by a glycosyl acceptor occurs exclusively from the β -face, yielding a 1,2-trans glycosidic linkage[4].

Mechanistic pathway of Schmidt glycosylation highlighting neighboring group participation.

Materials and Reagents

To ensure high yields and prevent premature hydrolysis of the product, all reagents must be strictly anhydrous.

| Reagent / Material | Molecular Weight ( g/mol ) | Equivalents | Function |

| 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose | 435.38 | 1.0 | Glycosyl Donor Precursor (Hemiacetal) |

| Trichloroacetonitrile ( CCl3CN ) | 144.39 | 5.0 – 6.0 | Imidate Source / Electrophile |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 0.2 – 0.4 | Base Catalyst |

| Dichloromethane ( CH2Cl2 ) | 84.93 | - | Solvent (Anhydrous) |

| Triethylamine ( Et3N ) | 101.19 | 0.1% v/v | Silica Gel Deactivator |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes specific observational checkpoints to verify the integrity of the reaction before proceeding.

Phase 1: Reaction Setup and Initiation

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with inert gas (Nitrogen or Argon).

-

Dissolution: Add the hemiacetal starting material (e.g., 1.00 g, 2.30 mmol) to the flask. Dissolve in anhydrous CH2Cl2 (15 mL) to achieve a clear solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Inject trichloroacetonitrile (1.38 mL, 13.8 mmol, 6.0 eq) into the stirring solution.

-

Catalysis: Dropwise, add DBU (137 µL, 0.92 mmol, 0.4 eq)[5].

-

Self-Validation Checkpoint: The solution will typically transition to a pale yellow color upon the addition of DBU, indicating the formation of the active catalytic species.

-

Phase 2: Reaction Monitoring

-

Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 3 hours.

-

TLC Analysis: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (1:1 v/v) solvent system.

-

Self-Validation Checkpoint: The starting hemiacetal will appear as a lower Rf spot (UV active due to the phthalimido group). The successful formation of the trichloroacetimidate is confirmed by the complete disappearance of the hemiacetal spot and the emergence of a distinct, higher Rf spot.

-

Phase 3: Workup and Neutralized Purification

-

Concentration: Once TLC confirms complete conversion, concentrate the reaction mixture under reduced pressure (rotary evaporation) at a water bath temperature not exceeding 30 °C . Note: Trichloroacetimidates are thermally sensitive; excessive heat will cause degradation.

-

Column Preparation (Critical Step): Prepare a silica gel flash chromatography column. You must pre-treat the silica gel by packing and eluting it with a solvent mixture containing 0.1% Triethylamine ( Et3N ) (e.g., Hexanes/EtOAc 6:4 + 0.1% Et3N )[5].

-

Causality: Standard silica gel possesses acidic silanol groups that will rapidly hydrolyze the acid-sensitive trichloroacetimidate back to the hemiacetal. Et3N neutralizes these acidic sites, ensuring the structural integrity of the imidate during purification.

-

-

Purification: Load the crude residue onto the column and elute with the neutralized solvent system. Collect the fractions containing the high Rf product.

-

Isolation: Pool the pure fractions and concentrate under reduced pressure to yield the 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl trichloroacetimidate as a white to pale-yellow amorphous foam (Typical yield: 80–85%)[2].

Step-by-step workflow for the synthesis and purification of the glycosyl trichloroacetimidate.

Analytical Characterization

Validation of the synthesized trichloroacetimidate is primarily achieved through 1H NMR spectroscopy. The shift of the anomeric proton and the presence of the imidate NH peak are diagnostic.

| Structural Feature | Expected 1H NMR Shift ( CDCl3 , 400 MHz) | Multiplicity & Coupling | Diagnostic Significance |

| Imidate NH | ~ 8.60 – 8.80 ppm | Singlet (s, 1H) | Confirms successful addition of CCl3CN . |

| Phthalimido Aromatics | 7.70 – 7.90 ppm | Multiplets (m, 4H) | Confirms retention of the N-protecting group. |

| Anomeric Proton (H-1) | ~ 6.45 – 6.55 ppm | Doublet (d, 1H, J≈3.5 Hz) | Confirms α -anomeric configuration (thermodynamic product). |

| Acetate Methyls | 1.85 – 2.10 ppm | Singlets (s, 9H) | Confirms retention of O-acetyl protecting groups. |

Downstream Application: Schmidt Glycosylation

Once isolated, the α -trichloroacetimidate serves as an exceptionally potent donor for the synthesis of β -glucosides.

Standard Glycosylation Protocol: The donor (1.0 eq) and a suitable alcohol acceptor (1.1 eq) are co-evaporated with anhydrous toluene and dissolved in anhydrous CH2Cl2 . Freshly activated 4Å molecular sieves are added, and the mixture is stirred at -20 °C to 0 °C. A catalytic amount of a Lewis acid, typically Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 - 0.2 eq) or Boron trifluoride diethyl etherate ( BF3⋅OEt2 ), is added dropwise[4]. The reaction is quenched with Et3N once complete, yielding the strictly 1,2-trans ( β ) linked disaccharide due to the powerful neighboring group participation of the C-2 phthalimido moiety[4].

Sources

Application Note: Stereoselective Synthesis of β-Glucosamine Linkages Utilizing Phthalimido-Protected Donors

Introduction & Scientific Rationale

The construction of 1,2-trans (β) glycosidic bonds in complex aminosugars—particularly N-acetylglucosamine (GlcNAc) derivatives—is a critical bottleneck in the synthesis of biologically active oligosaccharides, glycoproteins, and carbohydrate-based therapeutics. Direct glycosylation using natural N-acetylated donors often leads to poor reactivity and the formation of stable, unreactive oxazoline side-products.

To circumvent this, the Phthalimido (Phth) protecting group is widely employed at the C-2 position of the glycosyl donor. As a robust, non-participating-solvent-independent directing group, the Phth moiety provides exceptional neighboring group participation (NGP). Upon activation of the anomeric leaving group, the strongly electron-withdrawing but sterically bulky Phth group forms a highly stable oxazolinium ion intermediate. This intermediate effectively shields the α-face of the anomeric center, ensuring that nucleophilic attack by the glycosyl acceptor occurs exclusively from the β-face, yielding the desired 1,2-trans linkage with >99:1 stereoselectivity[1].

Mechanistic Causality: The Oxazolinium Ion Intermediate

Understanding the reaction trajectory is vital for troubleshooting and optimizing glycosylation. The causality of the β-selectivity is entirely driven by the transient stabilization of the oxocarbenium ion by the C-2 phthalimido carbonyl oxygen.

Mechanism of Phthalimido-directed β-selective glycosylation via an oxazolinium intermediate.

Experimental Design & Considerations

The success of a Phth-directed glycosylation relies on the synergistic pairing of the donor leaving group, the promoter system, and the steric profile of the acceptor.

-